
3,3',3''-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) is an organic compound characterized by its unique structure, which includes a central 2-methylbenzene core connected to three 2,6-difluoropyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) typically involves the reaction of 2-methylbenzene-1,3,5-triyl trihalide with 2,6-difluoropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) has several scientific research applications:
Materials Science: It can be used in the development of advanced materials with specific electronic properties.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism by which 3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine): Similar structure but with a benzene core instead of a methylbenzene core.
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-difluoropyridine): Contains a triazine core, offering different electronic properties.
Uniqueness
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) is unique due to its methylbenzene core, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
919288-44-1 |
|---|---|
Fórmula molecular |
C22H11F6N3 |
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
3-[3,5-bis(2,6-difluoropyridin-3-yl)-2-methylphenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C22H11F6N3/c1-10-15(13-3-6-18(24)30-21(13)27)8-11(12-2-5-17(23)29-20(12)26)9-16(10)14-4-7-19(25)31-22(14)28/h2-9H,1H3 |
Clave InChI |
HDYKESGZUFQRRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1C2=C(N=C(C=C2)F)F)C3=C(N=C(C=C3)F)F)C4=C(N=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



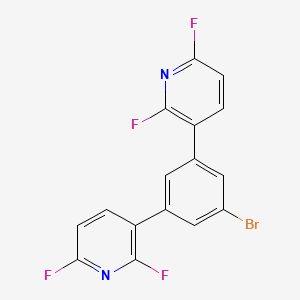
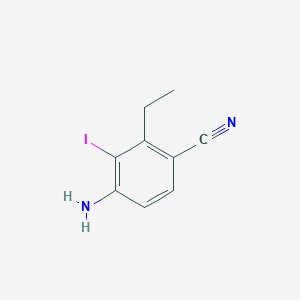
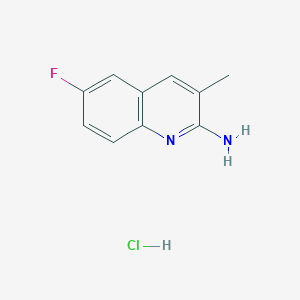
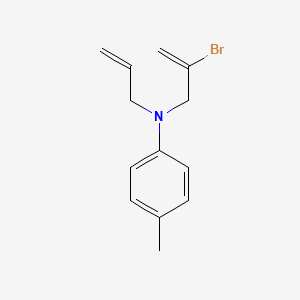
![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)
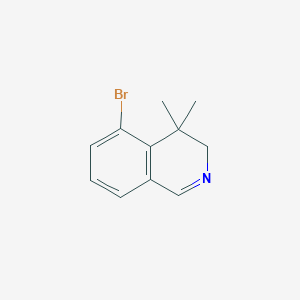


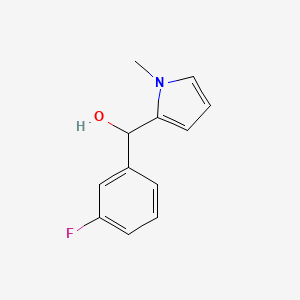

![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)

